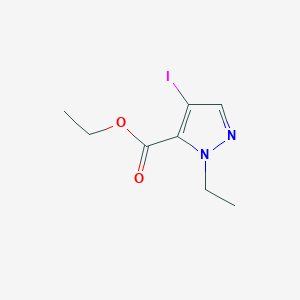

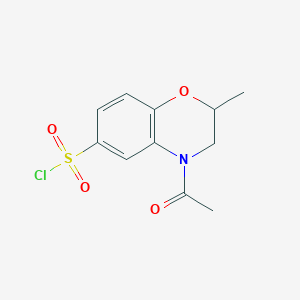

Ethyl 1-ethyl-4-iodopyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are also known to undergo various chemical reactions, including [3+2] cycloaddition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrazole derivatives, these properties can be influenced by factors such as the nature of their substituent groups .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 1-ethyl-4-iodopyrazole-5-carboxylate has been used in various chemical synthesis processes. For example, the compound was involved in the creation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, which are important for elucidating structures and discussing mechanisms in chemical research (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Research has shown that ethyl 1-ethyl-4-iodopyrazole-5-carboxylate can be selectively fluorinated under certain conditions, demonstrating its versatility in chemical transformations and the study of selective fluorination in organic compounds (Makino & Yoshioka, 1988).

Applications in Organic Chemistry

The compound has been utilized in the efficient synthesis of ethyl 4-aroyl-5-trifluoromethylpyrazole 3-carboxylates, contributing to advancements in the synthesis of fluorinated organic compounds (Cyrener, Lauterbach, & Burger, 1996).

Ethyl 1-ethyl-4-iodopyrazole-5-carboxylate has been key in the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates, a process important for understanding regioselectivity in organic synthesis (Zhao, Hong, Wang, Kempson, Cornelius, Li, Li, & Mathur, 2022).

Biomedical Research

The compound has been modified to create derivatives studied for their antimicrobial activities, showcasing its potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Its derivatives have been used in constructing novel tetrazolo[1,5-b]-1,2,5-oxadiazepine derivatives with interesting antibacterial activities, contributing to the exploration of new antibacterial compounds (El-Badry & Taha, 2011).

Advanced Materials and Catalysts

- Ethyl 1-ethyl-4-iodopyrazole-5-carboxylate has been incorporated into the synthesis of advanced materials like endothelin analogues and difficult sequences, underlining its role in the development of new materials and catalysts (Jiang, Davison, Tennant, & Ramage, 1998).

Orientations Futures

Pyrazole derivatives continue to be a focus of research due to their wide range of applications in fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore new synthetic techniques and applications for these compounds .

Propriétés

IUPAC Name |

ethyl 2-ethyl-4-iodopyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSQGIWRXHYLON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-ethyl-4-iodopyrazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)

![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2452680.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2452686.png)